(-)-alpha-Tocopherol

説明

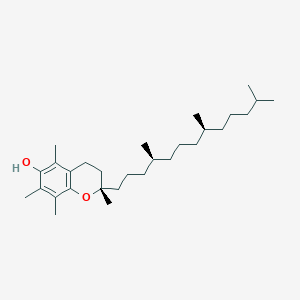

Structure

3D Structure

特性

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 |

Source

|

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Antioxidant Mechanism of Action of (-)-alpha-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(-)-alpha-Tocopherol, the most biologically active form of Vitamin E, stands as the primary lipid-soluble antioxidant safeguarding cellular membranes from the deleterious effects of lipid peroxidation.[1][2] This technical guide provides a comprehensive exploration of the core mechanisms underpinning its antioxidant activity. We will delve into the intricacies of hydrogen atom transfer, the lifecycle of the tocopheryl radical, and its synergistic interplay with other cellular antioxidants. Furthermore, this guide will elucidate the conditions under which (-)-alpha-tocopherol may exhibit pro-oxidant behavior, a critical consideration in the development of antioxidant-based therapeutics. Detailed experimental protocols for assessing antioxidant efficacy are also provided to equip researchers with the practical knowledge to investigate these mechanisms.

The Landscape of Oxidative Stress and Lipid Peroxidation

Cellular metabolism, while essential for life, inevitably generates reactive oxygen species (ROS) as byproducts. An imbalance between the production of these ROS and the biological system's ability to neutralize them leads to a state of oxidative stress.[3] Polyunsaturated fatty acids (PUFAs), integral components of cellular membranes, are particularly susceptible to oxidative damage through a chain reaction known as lipid peroxidation. This process, initiated by a free radical, can lead to compromised membrane integrity, cellular dysfunction, and has been implicated in the pathophysiology of numerous diseases.[4]

The lipid peroxidation cascade can be broadly categorized into three stages:

-

Initiation: A reactive oxygen species abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

It is within this volatile environment that (-)-alpha-tocopherol exerts its primary protective role.

The Core Antioxidant Mechanism: A Chain-Breaking Donation

The principal antioxidant function of (-)-alpha-tocopherol lies in its ability to act as a chain-breaking antioxidant, effectively terminating the propagation phase of lipid peroxidation.[1] This is achieved through the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to a lipid peroxyl radical.[3]

The Chemical Rationale: The phenolic hydroxyl group of α-tocopherol possesses a low bond dissociation enthalpy, making the hydrogen atom readily available for donation.[1] This hydrogen atom transfer (HAT) is a highly favorable reaction, occurring at a rate significantly faster than the propagation reaction of the lipid peroxyl radical with another PUFA.[5]

The overall reaction can be summarized as:

LOO• + Toc-OH → LOOH + Toc-O•

Where:

-

LOO• is the lipid peroxyl radical

-

Toc-OH is (-)-alpha-tocopherol

-

LOOH is a lipid hydroperoxide (a relatively stable, non-radical species)

-

Toc-O• is the tocopheryl radical

This single act effectively halts the propagation of the lipid peroxidation chain reaction.

Visualizing the Free Radical Scavenging Cycle

Caption: Free radical scavenging cycle of (-)-alpha-tocopherol.

The Fate of the Tocopheryl Radical: A Stable Intermediate

Upon donating its hydrogen atom, (-)-alpha-tocopherol is converted into the tocopheryl radical (Toc-O•).[5] A critical feature of this radical is its relative stability. The unpaired electron is delocalized across the aromatic ring system of the chromanol head, rendering it significantly less reactive than the lipid peroxyl radical it neutralized.[3] This stability is crucial, as it prevents the tocopheryl radical from readily initiating new lipid peroxidation chains.

The fate of the tocopheryl radical can follow several pathways:

-

Regeneration: The most favorable pathway involves its reduction back to the active (-)-alpha-tocopherol form by other antioxidants, most notably ascorbate (Vitamin C).[6][7]

-

Reaction with other radicals: The tocopheryl radical can react with another lipid peroxyl radical to form non-radical adducts.[8]

-

Dimerization: Two tocopheryl radicals can react to form a stable dimer.[8]

Synergistic Regeneration: The Role of Ascorbate

The antioxidant capacity of (-)-alpha-tocopherol is significantly enhanced through its synergistic interaction with water-soluble antioxidants, primarily ascorbate (Vitamin C).[6] Ascorbate, located in the aqueous phase at the membrane-cytosol interface, can efficiently reduce the tocopheryl radical back to its active tocopherol form.[7]

Toc-O• + Ascorbate → Toc-OH + Ascorbyl Radical

This regeneration process is kinetically favorable and allows a single molecule of (-)-alpha-tocopherol to neutralize multiple free radicals. The resulting ascorbyl radical is relatively stable and can be subsequently regenerated by other cellular enzymatic systems.

Visualizing the Synergistic Regeneration Cycle

Caption: Synergistic regeneration of (-)-alpha-tocopherol by ascorbate.

The Pro-oxidant Paradox: When Protection Turns to Peril

Under certain conditions, (-)-alpha-tocopherol can paradoxically act as a pro-oxidant, potentially exacerbating lipid peroxidation.[3][9] This phenomenon, known as tocopherol-mediated peroxidation, is a critical consideration in the design of antioxidant therapies.

The pro-oxidant activity of (-)-alpha-tocopherol is favored under conditions of:

-

High concentrations of α-tocopherol: At elevated levels, the tocopheryl radical can abstract a hydrogen atom from a PUFA, thereby initiating a new lipid peroxidation chain.[10][11]

-

Low concentrations of co-antioxidants: In the absence of sufficient levels of regenerating antioxidants like ascorbate, the concentration of the tocopheryl radical can increase, favoring its pro-oxidant reactions.[9]

Toc-O• + LH → Toc-OH + L•

Where:

-

Toc-O• is the tocopheryl radical

-

LH is a polyunsaturated fatty acid

-

Toc-OH is (-)-alpha-tocopherol

-

L• is a lipid radical, which can then propagate the lipid peroxidation chain.

Visualizing the Pro-oxidant Mechanism

Caption: Pro-oxidant mechanism of (-)-alpha-tocopherol.

Experimental Assessment of Antioxidant Activity

The antioxidant efficacy of (-)-alpha-tocopherol and other compounds can be quantitatively assessed using various in vitro assays. Two commonly employed methods are the DPPH radical scavenging assay and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[12][13]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compound (e.g., (-)-alpha-tocopherol) in a suitable solvent.

-

-

Assay Procedure:

-

To a microplate well or cuvette, add a defined volume of the test compound solution.

-

Add a defined volume of the DPPH working solution.

-

Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.[14][15]

Step-by-Step Methodology for Liposomes:

-

Liposome Preparation and Induction of Peroxidation:

-

Prepare liposomes from a suitable lipid source (e.g., phosphatidylcholine).

-

Induce lipid peroxidation using an initiator such as ferrous ions (Fe²⁺) and ascorbate.

-

Incubate the liposomes with and without the test antioxidant (e.g., (-)-alpha-tocopherol) for a specified time.

-

-

TBARS Reaction:

-

To a sample of the liposome suspension, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid).

-

Heat the mixture in a boiling water bath for a defined period (e.g., 15-60 minutes).

-

Cool the samples to room temperature.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

-

Quantification:

-

Quantify the amount of MDA produced using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

Quantitative Comparison of Tocopherol Isomers

The vitamin E family comprises eight isomers: four tocopherols (α, β, γ, δ) and four tocotrienols. While all possess antioxidant activity, (-)-alpha-tocopherol is the most biologically potent due to its preferential retention in the body.[2] The in vitro antioxidant activity can vary between isomers, influenced by the number and position of methyl groups on the chromanol ring.

| Tocopherol Isomer | Relative Antioxidant Activity (in some systems) | Key Structural Difference |

| α-Tocopherol | Highest | Trimethylated chromanol ring |

| β-Tocopherol | Intermediate | Dimethylated chromanol ring |

| γ-Tocopherol | Intermediate | Dimethylated chromanol ring |

| δ-Tocopherol | Lowest | Monomethylated chromanol ring |

Note: Relative activities can vary depending on the specific assay and experimental conditions.[2][16]

Conclusion and Future Directions

(-)-alpha-Tocopherol is a cornerstone of the cellular antioxidant defense system, playing a critical role in protecting biological membranes from oxidative damage. Its mechanism of action, centered on the donation of a hydrogen atom to lipid peroxyl radicals, is both elegant and efficient. The synergistic regeneration of (-)-alpha-tocopherol by ascorbate significantly amplifies its protective capacity. However, a comprehensive understanding of its potential pro-oxidant activity is paramount for the safe and effective development of antioxidant-based therapeutic strategies. Future research should continue to explore the intricate interplay between (-)-alpha-tocopherol, other antioxidants, and the cellular redox environment to fully harness its therapeutic potential.

References

-

Yamauchi, R. (2015). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo, 3(4), 301-309. [Link]

-

Atkinson, J., et al. (2008). Antioxidant-independent activities of alpha-tocopherol. Journal of Biological Chemistry, 283(13), 8127-8132. [Link]

-

Kontush, A., et al. (2001). Antioxidant and prooxidant activity of alpha-tocopherol in human plasma and low density lipoprotein. Journal of Lipid Research, 42(12), 2017-2026. [Link]

-

Azzi, A. (2007). Vitamin E, Antioxidant and Nothing More. Molecular Aspects of Medicine, 28(5-6), 637-652. [Link]

-

Azzi, A. (2018). Alpha-tocopherol: roles in prevention and therapy of human disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 2377-2383. [Link]

-

Niki, E. (1987). Interaction of ascorbate and alpha-tocopherol. Annals of the New York Academy of Sciences, 498, 186-199. [Link]

-

Scarpa, M., et al. (1984). Formation of alpha-tocopherol radical and recycling of alpha-tocopherol by ascorbate during peroxidation of phosphatidylcholine liposomes. An electron paramagnetic resonance study. Biochimica et Biophysica Acta, 801(2), 215-219. [Link]

-

Ohkatsu, Y., et al. (2001). Antioxidant activities of tocopherols. Polymer Degradation and Stability, 72(2), 303-311. [Link]

-

Rimbach, G., et al. (2010). Gene-Regulatory Activity of α-Tocopherol. Molecules, 15(3), 1746-1761. [Link]

-

Tsaloupi, L., et al. (2010). Pro-oxidant effect of α-tocopherol in patients with Type 2 Diabetes after an oral glucose tolerance test – a randomised controlled trial. Nutrition Journal, 9, 26. [Link]

-

Laguerre, M., et al. (2021). Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. OCL - Oilseeds and fats, Crops and Lipids, 28, 43. [Link]

-

Pratt, D. A., et al. (2020). Development and Application of a Peroxyl Radical Clock Approach for Measuring Both Hydrogen-Atom Transfer and Peroxyl Radical Addition Rate Constants. The Journal of Organic Chemistry, 85(24), 16018-16031. [Link]

-

Grotto, D., et al. (2013). Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. Journal of Visualized Experiments, (80), 50831. [Link]

-

Selamat, S. N., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MOJ Food Processing & Technology, 6(3), 272-278. [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. [Link]

-

Pospíšil, P., et al. (2020). Formation of α-tocopherol hydroperoxide and α-tocopheroxyl radical: relevance for photooxidative stress in Arabidopsis. Scientific Reports, 10(1), 19688. [Link]

-

Niki, E., et al. (1982). Regeneration of vitamin E from alpha-chromanoxyl radical by glutathione and vitamin C. Chemistry Letters, 11(6), 789-792. [Link]

-

Carr, A. C., & Frei, B. (2000). Potential Antiatherogenic Mechanisms of Ascorbate (Vitamin C) and α-Tocopherol (Vitamin E). Circulation Research, 87(5), 349-354. [Link]

-

Gliszczyńska-Świgło, A., & Ciska, E. (2007). In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. Acta Scientiarum Polonorum, Technologia Alimentaria, 6(3), 67-74. [Link]

-

Liang, L. (2016). Can anyone give me correct protocol for TBARS assay to measure lipid peroxidation in RAW 264.7? ResearchGate. [Link]

-

Foti, M. C., et al. (2005). Scavenging of dpph• Radicals by Vitamin E Is Accelerated by Its Partial Ionization: the Role of Sequential Proton Loss Electron Transfer. Organic Letters, 7(18), 4013-4016. [Link]

-

Packer, L. (2002). Interaction of Ascorbate and α-Tocopherol. Nutrition Reviews, 60(11), 386-389. [Link]

-

Ju, J., et al. (2010). Exploring Vitamin E's Role in Colorectal Cancer Growth Using Rodent Models: A Scoping Review. Antioxidants, 9(12), 1285. [Link]

-

Min, D. B., & Lee, H. O. (2008). Effects and prooxidant mechanisms of oxidized alpha-tocopherol on the oxidative stability of soybean oil. Journal of Food Science, 73(6), C456-C462. [Link]

-

Baschieri, A., et al. (2024). Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer. Organic & Biomolecular Chemistry, 22(27), 5483-5491. [Link]

-

Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482-499. [Link]

-

Gašperlin, M., et al. (2002). Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations. International Journal of Pharmaceutics, 244(1-2), 179-187. [Link]

-

Ohkatsu, Y., et al. (2001). Antioxidant activities of tocopherols. Polymer Degradation and Stability, 72(2), 303-311. [Link]

-

O'Shea, M., et al. (2011). Effects of α-tocopherol (vitamin E) on the stability and lipid dynamics of model membranes mimicking the lipid composition of plant chloroplast membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(1), 77-84. [Link]

-

Valgimigli, L., & Pratt, D. A. (2015). Hydroperoxyl Radicals (HOO(.) ): Vitamin E Regeneration and H-Bond Effects on the Hydrogen Atom Transfer. ChemSusChem, 8(12), 1968-1979. [Link]

-

Mukai, K., et al. (1993). Kinetics of Vitamin E Regeneration by Water-Soluble Antioxidants in Micellar Dispersions. The Journal of Physical Chemistry, 97(49), 13095-13099. [Link]

-

Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. IntechOpen. [Link]

-

Feldman, E. (2019). Thiobarbituric acid reactive substances (TBARS) Assay. protocols.io. [Link]

-

HiMedia Laboratories. (n.d.). EZAssay TBARS Estimation Kit for Lipid Peroxidation. [Link]

-

Naidu, K. A. (2012). Synergistic/antagonistic effects of β-carotene and α-tocopherol on scavenging of t-BuO• radicals. Journal of Chemical and Pharmaceutical Research, 4(7), 3574-3582. [Link]

-

Villamena, F. A., et al. (2022). Interaction between Vitamins C and E When Scavenging the Superoxide Radical Shown by Hydrodynamic Voltammetry and DFT. Molecules, 27(3), 967. [Link]

-

Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. [Link]

-

Das, S., et al. (2020). L-Ascorbic Acid and α-Tocopherol Synergistically Triggers Apoptosis Inducing Antileukemic Effects of Arsenic Trioxide via Oxidative Stress in Human Acute Promyelocytic Leukemia Cells. Frontiers in Oncology, 10, 194. [Link]

-

Lampi, A. M., & Kamal-Eldin, A. (2003). Quantitative Analysis of Tocopherol Degradation and Radical Scavenging Activity During Lipid Oxidation in Bulk Soybean and Corn Oils. Journal of the American Oil Chemists' Society, 80(10), 993-998. [Link]

-

Dreamstime. (n.d.). Alpha Tocopherol Illustrations & Vectors. [Link]

-

Yamauchi, R. (1997). Vitamin E: Mechanism of Its Antioxidant Activity. Food Science and Technology International, Tokyo, 3(4), 301-309. [Link]

-

Bailey, R. L., et al. (2017). Alpha- and Gamma-Tocopherol and Telomere Length in 5768 US Men and Women: A NHANES Study. Nutrients, 9(6), 603. [Link]

-

Neta, P., et al. (1990). Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions. Journal of Physical and Chemical Reference Data, 19(2), 413-513. [Link]

-

Alamy. (n.d.). Alpha tocopherol Cut Out Stock Images & Pictures. [Link]

Sources

- 1. White paper references [apastyle.apa.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Effects of Alpha- and Gamma-Tocopherol on Mitochondrial Functions in Alzheimer’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. File:Tocopherol, alpha-.svg - Wikimedia Commons [commons.wikimedia.org]

- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. A quantitative approach to the free radical interaction between alpha-tocopherol or ascorbate and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and prooxidant activity of alpha-tocopherol in human plasma and low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. A quantitative approach to the free radical interaction between alpha-tocopherol and the coantioxidants eugenol, resveratrol or ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Scientific Style and Format Online - Citation Quick Guide [scientificstyleandformat.org]

- 15. shutterstock.com [shutterstock.com]

- 16. Alpha-, gamma- and delta-tocopherols reduce inflammatory angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Chirality: A Technical Guide to the Stereospecificity of Alpha-Tocopherol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biological activity of alpha-tocopherol, the most potent form of Vitamin E, is critically dependent on its stereochemistry. Naturally occurring alpha-tocopherol consists of a single stereoisomer, RRR-α-tocopherol, while synthetic preparations are an equal mixture of eight stereoisomers, collectively known as all-rac-α-tocopherol. This guide provides an in-depth technical exploration of the profound impact of stereospecificity on the absorption, metabolism, biological function, and therapeutic application of alpha-tocopherol. We will delve into the molecular mechanisms that underpin the biological discrimination between these stereoisomers, with a particular focus on the pivotal role of the hepatic alpha-tocopherol transfer protein (α-TTP). Furthermore, this guide will equip researchers and drug development professionals with the necessary knowledge of analytical techniques for stereoisomer differentiation, insights into non-antioxidant signaling pathways, and considerations for formulation and regulatory affairs.

Introduction: More Than Just an Antioxidant

For decades, alpha-tocopherol has been primarily recognized for its potent lipid-soluble antioxidant properties, protecting cell membranes from the damaging effects of free radicals. However, a deeper understanding has revealed that its biological functions extend far beyond this role, encompassing the modulation of signal transduction pathways and gene expression. Crucially, these activities are not shared equally among all stereoisomeric forms of alpha-tocopherol. The human body exhibits a remarkable and sophisticated ability to distinguish between the naturally occurring RRR-α-tocopherol and the synthetic stereoisomers found in all-rac-α-tocopherol. This stereospecificity has profound implications for nutritional science, pharmacology, and the development of new therapeutic agents. Understanding the nuances of alpha-tocopherol's stereochemistry is therefore paramount for any professional working in these fields.

The Stereoisomers of Alpha-Tocopherol: A Structural Overview

Alpha-tocopherol possesses three chiral centers at the 2', 4', and 8' positions of its phytyl tail, giving rise to eight possible stereoisomers (2³ = 8).[1]

-

Natural Alpha-Tocopherol (RRR-α-tocopherol): Found in plants, this is the only stereoisomer synthesized in nature and possesses the R-configuration at all three chiral centers.[2][3]

-

Synthetic Alpha-Tocopherol (all-rac-α-tocopherol): Produced through chemical synthesis, this is a racemic mixture containing equal amounts of all eight stereoisomers: RRR, RRS, RSR, RSS, SRR, SSR, SRS, and SSS.[3][4]

The seemingly subtle differences in the three-dimensional arrangement of these molecules have a dramatic impact on their biological recognition and activity.

The Central Role of Alpha-Tocopherol Transfer Protein (α-TTP)

The primary mechanism for the biological discrimination of alpha-tocopherol stereoisomers lies within the liver and is orchestrated by the alpha-tocopherol transfer protein (α-TTP).[5][6] This cytosolic protein is responsible for the preferential secretion of alpha-tocopherol from the liver into the bloodstream for distribution to other tissues.[5]

Molecular Mechanism of α-TTP-Mediated Transport

The process of α-TTP-mediated transport is a highly specific and regulated pathway:

-

Uptake: Dietary vitamin E, including all stereoisomers of alpha-tocopherol, is absorbed in the intestine and incorporated into chylomicrons, which are then transported to the liver.

-

Endocytosis and Lysosomal Release: Chylomicron remnants are taken up by hepatocytes via endocytosis, and the tocopherols are released within the endolysosomal compartment.

-

Stereoselective Binding: Cytosolic α-TTP preferentially binds to 2R-stereoisomers of alpha-tocopherol, with the highest affinity for RRR-α-tocopherol.[6][7] The 2S-stereoisomers are poorly recognized and are largely directed towards metabolic degradation.

-

Vectorial Transport: α-TTP facilitates the transport of its bound 2R-α-tocopherol to the plasma membrane. This process is guided by the interaction of α-TTP with phosphatidylinositol phosphates (PIPs) in the cell membrane.[8]

-

Secretion: At the plasma membrane, α-TTP releases the 2R-α-tocopherol, which is then incorporated into nascent very-low-density lipoproteins (VLDL) for secretion into the circulation.

This intricate mechanism ensures that the body preferentially retains and utilizes the most biologically active form of alpha-tocopherol.

Binding Affinities of Stereoisomers to α-TTP

The stereoselectivity of α-TTP is reflected in the differing binding affinities for the various alpha-tocopherol stereoisomers. While precise dissociation constants (Kd) for all eight stereoisomers are not extensively documented, relative affinity studies consistently demonstrate the preference for the 2R configuration.

| Stereoisomer/Analog | Relative Affinity to α-TTP (%) |

| RRR-α-tocopherol | 100 |

| SRR-α-tocopherol | 11 |

| β-tocopherol | 38 |

| γ-tocopherol | 9 |

| δ-tocopherol | 2 |

| α-tocotrienol | 12 |

| Data compiled from Hosomi et al. (1997)[7] |

These data underscore the critical importance of the 2R configuration for recognition by α-TTP, with the RRR stereoisomer exhibiting the highest affinity.

Bioavailability and Pharmacokinetics: RRR- vs. all-rac-Alpha-Tocopherol

The preferential handling of RRR-α-tocopherol by α-TTP directly translates to its superior bioavailability and retention in the body compared to the stereoisomers present in all-rac-α-tocopherol.

Comparative Human Pharmacokinetic Data

Numerous studies have demonstrated the enhanced bioavailability of RRR-α-tocopherol over all-rac-α-tocopherol in humans.

| Study | Dosage | Cmax (µg/mL) | AUC (µg·h/mL) |

| Ferslew et al. (1993) [9] | 400 mg RRR-α-tocopherol | 4.8 | Significantly greater than all-rac |

| 400 mg all-rac-α-tocopherol | 4.0 |

These findings highlight that administration of RRR-α-tocopherol leads to higher plasma concentrations and greater overall exposure compared to an equivalent dose of all-rac-α-tocopherol. The biopotency ratio of RRR- to all-rac-α-tocopherol has been a subject of debate, with the US Food and Drug Administration updating its labeling guidelines to reflect a 2:1 ratio, a significant increase from the previously accepted 1.36:1.[10]

Beyond Antioxidant Activity: Stereospecific Non-Antioxidant Functions

While all stereoisomers of alpha-tocopherol possess in vitro antioxidant activity, their non-antioxidant functions, which involve the modulation of cellular signaling and gene expression, appear to be stereospecific.[11]

Modulation of Protein Kinase C (PKC)

RRR-α-tocopherol has been shown to inhibit protein kinase C (PKC) activity, an enzyme involved in cell proliferation and differentiation.[3] This inhibitory effect is not observed with other stereoisomers to the same extent, suggesting a specific interaction of RRR-α-tocopherol with the PKC signaling pathway.

Regulation of Gene Expression

Studies have indicated that RRR-α-tocopherol can modulate the expression of various genes involved in inflammation, lipid metabolism, and immune response.[12] For instance, in aged mice, dietary supplementation with all-rac-α-tocopherol led to changes in the transcription of genes related to the immune response, including the induction of IL-2 and repression of IL-4 in splenic T cells.[12] The differential effects of RRR- and all-rac-α-tocopherol on gene expression are an active area of research with significant implications for understanding their distinct health benefits.

Analytical Methodologies for Stereoisomer Separation

The accurate quantification of individual alpha-tocopherol stereoisomers in biological matrices and pharmaceutical formulations is crucial for research and quality control. Chiral chromatography is the primary technique employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying alpha-tocopherol stereoisomers.

Experimental Protocol: Chiral HPLC Separation of Alpha-Tocopherol Stereoisomers in Human Plasma

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., tocol).

-

Deproteinize by adding 1 mL of ethanol and vortexing.

-

Extract the tocopherols by adding 2 mL of hexane, vortexing, and centrifuging.

-

Transfer the hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Derivatization (as methyl ethers):

-

The separation of stereoisomers is often improved by derivatization to their methyl ethers.[13]

-

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase.[5][13]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol) in a high ratio (e.g., 99.95:0.05, v/v).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation at approximately 295 nm and emission at approximately 330 nm.[13][14]

-

-

Data Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of alpha-tocopherol stereoisomers, often in conjunction with chiral HPLC for complete resolution.

Experimental Protocol: GC-MS Analysis of Alpha-Tocopherol Stereoisomers in Tissues

-

Sample Preparation and Extraction:

-

Homogenize the tissue sample in a suitable buffer.

-

Perform a lipid extraction using a solvent system such as hexane/isopropanol.

-

Evaporate the solvent and reconstitute the lipid extract.

-

-

Derivatization:

-

Convert the tocopherols to their trimethylsilyl (TMS) ethers to improve volatility and chromatographic performance.[15]

-

-

GC-MS Conditions:

-

Column: A high-resolution capillary column suitable for steroid or lipid analysis.

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Temperature Program: An optimized temperature gradient to separate the different stereoisomers.

-

Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Identify and quantify the TMS derivatives of the alpha-tocopherol stereoisomers based on their retention times and characteristic mass fragments.

-

Implications for Drug Development and Formulation

The stereospecificity of alpha-tocopherol has significant implications for its use as an active pharmaceutical ingredient (API) or as an excipient in drug formulations.

Formulation Strategies to Enhance Bioavailability

Given the poor water solubility of alpha-tocopherol, various formulation strategies are employed to enhance its oral bioavailability. These strategies can be tailored to the specific stereoisomer being used.

-

Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of both RRR- and all-rac-α-tocopherol.[12]

-

Liposomes and Nanoparticles: Encapsulation of alpha-tocopherol in liposomes or nanoparticles can protect it from degradation and facilitate its transport across biological membranes, which is particularly relevant for topical and targeted delivery.[16][17]

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of chiral active substances.[1][18][19] While these guidelines are not specific to alpha-tocopherol, they emphasize the importance of:

-

Characterizing the stereoisomeric composition of the drug substance.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of individual enantiomers.

-

Justifying the choice of a single enantiomer or a racemic mixture.

For alpha-tocopherol used as an excipient, its stereoisomeric composition should be known and controlled to ensure consistency and to avoid any potential impact on the stability or bioavailability of the active drug.

Conclusion

The stereospecificity of alpha-tocopherol is a fundamental aspect of its biological activity, with the naturally occurring RRR-α-tocopherol being preferentially recognized, retained, and utilized by the human body. This discrimination, primarily mediated by the hepatic alpha-tocopherol transfer protein, results in the superior bioavailability and biopotency of the natural form over its synthetic counterpart. As our understanding of the non-antioxidant roles of alpha-tocopherol continues to grow, the importance of considering its stereochemistry in research, clinical practice, and drug development becomes increasingly evident. Researchers and drug development professionals must be adept at utilizing appropriate analytical techniques to differentiate between stereoisomers and must consider the implications of stereospecificity in formulation design and regulatory submissions to harness the full therapeutic potential of this essential micronutrient.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of alpha-tocopherol stereoisomers in biological specimens using chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RRR-α-Tocopherol Is the Predominant Stereoisomer of α-Tocopherol in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity for alpha-tocopherol transfer protein as a determinant of the biological activities of vitamin E analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Tocopherol transfer protein (α-TTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dietary RRR α-tocopherol vs all-racemic α-tocopherol on health outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of alpha-tocopherol in plasma by high performance liquid chromatography with fluorescence detection and stability of alpha-tocopherol under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Alpha-Tocopherol-Infused Flexible Liposomal Nanocomposite Pressure-Sensitive Adhesive: Enhancing Skin Permeation of Retinaldehyde [mdpi.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. fda.gov [fda.gov]

- 19. ema.europa.eu [ema.europa.eu]

(-)-alpha-Tocopherol structure and chemical properties

An In-Depth Technical Guide to (-)-α-Tocopherol: Structure, Properties, and Methodologies

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (-)-α-tocopherol, the most biologically active form of Vitamin E. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's intricate structure, its fundamental chemical properties, and the established methodologies for its analysis and application. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Molecular Architecture: Structure and Stereoisomerism

(-)-α-Tocopherol, systematically named (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol, is a lipid-soluble molecule characterized by a distinct architecture: a polar chromanol head and a nonpolar phytyl tail.[1][2] This amphipathic nature is central to its biological function, allowing it to intercalate within cellular membranes.[1]

The molecule's biological specificity is largely dictated by its stereochemistry. α-Tocopherol possesses three stereocenters located at the 2, 4', and 8' positions, giving rise to eight possible stereoisomers (2³ = 8).[1][3] The naturally occurring and most biologically potent form is (2R, 4'R, 8'R)-α-tocopherol, historically referred to as d-α-tocopherol.[1][3] Synthetic α-tocopherol, often labeled as all-rac-α-tocopherol or dl-α-tocopherol, is an equimolar mixture of all eight stereoisomers.[1][4]

The human body exhibits a strong preference for the RRR-stereoisomer. This selectivity is mediated by the hepatic α-tocopherol transfer protein (α-TTP). Crystallographic studies reveal that α-TTP has a hydrophobic binding pocket with a specific indent that can only accommodate the R-configuration at the C2 position, where the phytyl tail connects to the chromanol ring.[5] This structural discrimination is a prime example of how stereochemistry governs biological activity and retention.[5]

Table 1: Stereoisomers of α-Tocopherol

| Configuration (2, 4', 8') | Common Abbreviation |

| R, R, R | RRR-α-Tocopherol |

| R, S, R | RSR-α-Tocopherol |

| R, R, S | RRS-α-Tocopherol |

| R, S, S | RSS-α-Tocopherol |

| S, R, R | SRR-α-Tocopherol |

| S, S, R | SSR-α-Tocopherol |

| S, R, S | SRS-α-Tocopherol |

| S, S, S | SSS-α-Tocopherol |

Physicochemical Properties

The physical and chemical characteristics of α-tocopherol are critical for its handling, formulation, and analytical determination. It is a viscous, yellow-brown oil that is practically insoluble in water but soluble in organic solvents like alcohols, ethers, and oils.[6]

Table 2: Key Physicochemical Properties of (RRR)-α-Tocopherol

| Property | Value | Source |

| IUPAC Name | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | [1] |

| CAS Number | 59-02-9 | [1] |

| Molecular Formula | C₂₉H₅₀O₂ | [1] |

| Molar Mass | 430.71 g/mol | [1] |

| Appearance | Yellow-brown viscous liquid | [1] |

| UV λmax (in Ethanol) | 285 - 292 nm | [7] |

| ¹H NMR (500 MHz, CDCl₃) | Key shifts (ppm): ~4.2 (OH), ~2.1-2.2 (Ar-CH₃), ~1.8 (CH₂), ~0.8-1.6 (phytyl chain) | [8] |

| FT-IR (ATR) | Key absorptions (cm⁻¹): ~3400 (O-H stretch), ~2925 (C-H stretch), ~1460, ~1260 | [9] |

Core Reactivity: The Antioxidant Mechanism

The primary and most studied biological function of α-tocopherol is its role as a potent lipid-soluble antioxidant.[10] It protects cell membranes from lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) that can lead to cellular damage.

The mechanism hinges on the phenolic hydroxyl (-OH) group on the chromanol ring. This group can donate its hydrogen atom to a lipid peroxyl radical (LOO•), effectively neutralizing the radical and terminating the propagation phase of lipid peroxidation.[1][10] In this process, α-tocopherol itself is converted into a relatively stable tocopheryl radical (α-TO•), which is less reactive and can be recycled back to its active form by other antioxidants, such as ascorbic acid (Vitamin C).

Caption: Antioxidant mechanism of α-tocopherol in terminating lipid peroxidation.

Beyond its radical-scavenging activity, α-tocopherol has been shown to modulate gene expression and influence cellular signaling pathways, indicating a broader biological role that is independent of its antioxidant properties.[10][11]

Degradation Profile

α-Tocopherol is susceptible to degradation by heat, oxygen, and UV light.[6] In the presence of oxygen, its oxidation rate increases with temperature.[6] The primary oxidation product is α-tocopheryl quinone (α-TQ), which is formed from the degradation of α-tocopherol hydroperoxide.[12] Proper storage—in a cool, dark place, under an inert atmosphere—is crucial to maintain its integrity.

Synthesis and Production

Biosynthesis

In nature, tocopherols are synthesized exclusively by photosynthetic organisms like plants and algae.[2][13] The biosynthesis pathway occurs primarily in plastids and involves two key precursors: homogentisic acid (HGA) for the chromanol ring and phytyl diphosphate (PDP) for the side chain.[2] HGA is derived from the shikimate pathway, while PDP is formed via the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway or from chlorophyll degradation.[2]

Caption: Simplified biosynthetic pathway of α-tocopherol in plants.

Chemical Synthesis

Commercial synthesis of α-tocopherol is a major industrial process, primarily for the animal feed market.[14] The most common method involves the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) with isophytol.[4][14] This reaction produces all-rac-α-tocopherol, the mixture of all eight stereoisomers.[14]

Analytical Methodologies

Accurate quantification and characterization of α-tocopherol are essential for quality control, research, and clinical applications. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique.[15]

Protocol 1: Normal-Phase HPLC for Stereoisomer Separation

This method is the gold standard for separating the different tocopherol isomers (α, β, γ, δ) and is crucial for distinguishing between natural (RRR) and synthetic (all-rac) forms when using a chiral column.

Rationale: Normal-phase chromatography utilizes a polar stationary phase (e.g., silica, diol) and a non-polar mobile phase. This combination provides excellent selectivity for the separation of structurally similar, non-polar isomers like tocopherols.[15]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the oil or extract containing α-tocopherol in the mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

Instrumentation:

-

HPLC System: Standard HPLC with a fluorescence or UV detector.

-

Column: Normal-phase silica or diol column (e.g., 250 x 4.6 mm, 5 µm particle size). For stereoisomer separation, a chiral column (e.g., Chiralcel OD-H) is required.[3]

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethyl acetate (e.g., Hexane:Isopropanol 99:1 v/v). The exact ratio must be optimized for the specific column to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection:

-

Fluorescence: Excitation at ~295 nm, Emission at ~330 nm (highly sensitive and specific).

-

UV: 292 nm.[16]

-

-

-

Analysis: Inject 20 µL of the prepared sample. Identify and quantify peaks by comparing retention times and peak areas with those of certified reference standards.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple spectrophotometric method for evaluating the antioxidant capacity of a compound.[17][18]

Rationale: The DPPH radical is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form (DPPH-H), and the solution's color fades. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4 °C.

-

Sample Solutions: Prepare a series of dilutions of α-tocopherol in methanol (e.g., 10 to 100 µg/mL).

-

-

Assay Procedure:

-

In a microplate well or cuvette, add 100 µL of each sample dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Prepare a blank containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

-

Data Analysis: Plot the % Inhibition against the concentration of α-tocopherol to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Applications in Industry and Development

The unique properties of α-tocopherol have led to its widespread use across various sectors:

-

Pharmaceuticals: It is investigated for its role in preventing and treating conditions associated with oxidative stress, such as cardiovascular and neurological diseases.[1][11] It is also used as an antioxidant excipient to protect active pharmaceutical ingredients (APIs) from degradation.[19]

-

Food and Beverage: As a food additive (E307), it is used to prevent lipid oxidation in fat-rich foods, extending shelf life and preserving quality.[1][19][20] It is also used to fortify foods as a nutritional supplement.

-

Animal Feed: It is a critical supplement in animal nutrition to ensure health, particularly for poultry and pigs.[14][20]

-

Cosmetics: It is incorporated into skincare products for its antioxidant properties, which are believed to protect the skin from environmental stressors.[19][20]

Safety and Handling

α-Tocopherol is generally recognized as safe (GRAS) for its intended uses in food.[21] While it has a good safety profile, extremely high doses of supplementary vitamin E can have adverse effects, though a specific toxic level is not well-defined due to metabolic regulation.[22]

Handling and Storage:

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Protection: Protect from light and atmospheric oxygen. Storage under an inert gas (e.g., nitrogen or argon) is recommended for long-term stability.

-

Personal Protective Equipment (PPE): While not considered highly hazardous, standard laboratory PPE (gloves, safety glasses) should be worn when handling the pure substance.[23]

Conclusion

(-)-α-Tocopherol is a molecule of profound scientific and commercial importance. Its efficacy is rooted in a unique molecular structure, specifically the stereochemistry of its chiral centers and the reactivity of its chromanol head. For professionals in research and drug development, a thorough understanding of its chemical properties, antioxidant mechanism, and appropriate analytical methodologies is paramount for its effective application, from laboratory research to industrial formulation. The protocols and data presented in this guide serve as a foundational resource for harnessing the full potential of this essential lipid-soluble antioxidant.

References

-

Wikipedia. α-Tocopherol. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Antioxidant-independent activities of alpha-tocopherol - PMC. [Link]

-

American Oil Chemists' Society. Analysis of Tocopherols and Tocotrienols by HPLC. [Link]

-

ACS Publications. Bioinspired Total Synthesis of (+)-α-Tocopherol | Organic Letters. [Link]

-

ResearchGate. Comprehensive Analytical Study of Consciousness Energy Treatment on Tocopherol Using GC-MS LC-MS FT-IR UV-Vis and NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC. [Link]

-

ResearchGate. Analysis of Tocopherols and Tocotrienols in Pharmaceuticals and Foods: A Critical Review. [Link]

-

National Center for Biotechnology Information. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC. [Link]

-

National Center for Biotechnology Information. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

-

National Center for Biotechnology Information. Vitamin E Toxicity - StatPearls. [Link]

-

National Center for Biotechnology Information. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops. [Link]

-

ChemAnalyst. Understanding the Production Process of Vitamin E: Processes, Raw Materials, and Innovations. [Link]

-

UV-SPECTROPHOTOMETRIC DETERMINATION OF α-TOCOPHEROL ACETATE IN PHARMACEUTICAL PREPARATIONS. [Link]

-

Journal of Universitas Airlangga. antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. [Link]

-

National Center for Biotechnology Information. Alpha-tocopherol: roles in prevention and therapy of human disease. [Link]

-

ResearchGate. α-Tocopherol Stereoisomers | Request PDF. [Link]

-

LSU Scholarly Repository. Effects of Temperature and UV Light on Degradation of α. [Link]

-

ACS Publications. Structural and dynamic membrane properties of .alpha.-tocopherol and .alpha.-tocotrienol: Implication to the molecular mechanism of their antioxidant potency | Biochemistry. [Link]

-

Evaluation of HPLC method for the rapid and simple determination of a-tocopherol acetate in feed premixes*. [Link]

-

AcTion: Aceh Nutrition Journal. Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar) using different method of extraction | Sari. [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

Alpha Tocopherol Market | Size, Share, Growth | 2024 - 2030. [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001893). [Link]

-

Frontiers. Vitamin E synthesis and response in plants. [Link]

-

ResearchGate. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. [Link]

-

ResearchGate. Safety assessment of the substance α-tocopherol acetate for use in food contact materials. [Link]

-

ResearchGate. Rapid Determination of Alpha-Tocopherol in Vegetable Oils by Fourier Transform Infrared Spectroscopy. [Link]

-

ACS Publications. Development of Synthetic Routes to d,l-α-Tocopherol (Vitamin E) from Biologically Produced Geranylgeraniol. [Link]

-

ResearchGate. Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. [Link]

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

-

ACS Publications. Identification of α-Tocopherol and Its Oxidation Products by Ultra-Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry. [Link]

-

Pharmaceutical Profile of Alpha-Tocopherol – A Brief Review. [Link]

-

ResearchGate. MOLECULAR MECHANISM OF ALPHA-TOCOPHEROL ACTION | Request PDF. [Link]

-

National Center for Biotechnology Information. Vitamin E | C29H50O2 - PubChem. [Link]

- Google Patents.

-

eCFR. 21 CFR 184.1890 -- α-Tocopherols. [Link]

-

MedCrave online. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. [Link]

-

ResearchGate. Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. [Link]

-

DergiPark. Quantitative Determination of α-Tocopherol and α-Tocopheryl Acetate in Pharmaceutical and Supplementary Soft Capsules by High. [Link]

-

Romanian Journal of Biophysics. SPECTROSCOPIC STUDY OF THE EFFECT OF ALPHA TOCOPHEROL ON ERYTHROCYTES IRRADIATED WITH NEUTRONS. [Link]

-

SciSpace. Evaluation of the toxic influence of vitamin E (dl-alpha-tocopheryl acetate) and treatment with aqueous extracts of cinnamon or. [Link]

-

ResearchGate. (PDF) Chromatographic Separation of Vitamin E Enantiomers. [Link]

Sources

- 1. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

- 5. So many options but one choice: the human body prefers α-tocopherol. A matter of stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. pjps.pk [pjps.pk]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Vitamin E synthesis and response in plants [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aocs.org [aocs.org]

- 16. jafs.com.pl [jafs.com.pl]

- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. ijpcsonline.com [ijpcsonline.com]

- 20. virtuemarketresearch.com [virtuemarketresearch.com]

- 21. eCFR :: 21 CFR 184.1890 -- α-Tocopherols. [ecfr.gov]

- 22. Vitamin E Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

Methodological & Application

Protocol for the Preparation of (-)-α-Tocopherol in Ethanol for Cell Culture Applications

Introduction: The Critical Role of α-Tocopherol in Cell Biology and the Imperative for Methodological Precision

(-)-α-Tocopherol, the most biologically active isoform of Vitamin E, is a potent lipophilic antioxidant indispensable for cellular integrity.[1] Its primary function lies in the protection of cellular membranes from the deleterious effects of lipid peroxidation by scavenging peroxyl radicals.[2] This protective mechanism is crucial for maintaining the structural and functional integrity of polyunsaturated fatty acids within the cellular membrane.[2] In the realm of cell culture, where cells are often subjected to supraphysiological levels of oxidative stress, the supplementation of α-tocopherol can be instrumental in enhancing cell viability, modulating signaling pathways, and improving experimental outcomes.[3]

However, the inherent hydrophobicity of α-tocopherol presents a significant challenge for its effective delivery in aqueous cell culture media.[4] Improper dissolution can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental results. This application note provides a detailed, field-proven protocol for the solubilization of (-)-α-tocopherol in ethanol to generate a stable, sterile stock solution suitable for a wide range of cell culture applications. The causality behind each step is elucidated to ensure scientific integrity and empower researchers to adapt the protocol to their specific experimental needs.

Physicochemical Properties of (-)-α-Tocopherol

A thorough understanding of the physicochemical properties of (-)-α-tocopherol is fundamental to its successful application in cell culture.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₀O₂ | [5] |

| Molecular Weight | 430.71 g/mol | [5] |

| Appearance | Viscous oil, yellow to brownish-red | [6] |

| Solubility in Water | Insoluble | [6] |

| Solubility in Ethanol | Miscible | [5] |

| Storage (Neat Oil) | 4°C | [5] |

| Stability | Sensitive to light and air oxidation |

Core Protocol: Preparation of a 50 mM (-)-α-Tocopherol Stock Solution in Ethanol

This protocol details the preparation of a 50 mM stock solution, a concentration commonly cited in the literature and suitable for dilution to a wide range of working concentrations.[7]

Materials and Equipment:

-

(-)-α-Tocopherol (viscous oil)

-

Absolute Ethanol (ACS grade or higher, sterile)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Positive displacement pipette or a standard pipette with tips suitable for viscous liquids

-

Vortex mixer

-

Sterile syringe filters (0.22 µm, PTFE membrane)

-

Sterile syringes

Step-by-Step Methodology:

-

Pre-warming of (-)-α-Tocopherol:

-

Action: Gently warm the vial of (-)-α-tocopherol to room temperature (20-25°C). If the oil is highly viscous, it can be briefly warmed in a 37°C water bath.

-

Rationale: Warming reduces the viscosity of the oil, facilitating accurate and efficient pipetting.

-

-

Aliquotting (-)-α-Tocopherol:

-

Action: In a sterile biosafety cabinet, accurately transfer a calculated volume of (-)-α-tocopherol into a sterile, amber glass vial. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 21.54 mg of (-)-α-tocopherol.

-

Rationale: The use of an amber vial is critical to protect the light-sensitive α-tocopherol from photodegradation. Aseptic technique is paramount to prevent microbial contamination of the stock solution.

-

-

Solubilization in Ethanol:

-

Action: Add the desired volume of absolute ethanol to the vial containing the (-)-α-tocopherol. For the example above, add 1 mL of sterile absolute ethanol.

-

Rationale: Absolute ethanol is used as the solvent due to the miscibility of α-tocopherol in it.[5] Using a high-purity grade of ethanol minimizes the introduction of contaminants.

-

-

Vortexing for Complete Dissolution:

-

Action: Securely cap the vial and vortex at medium to high speed for 1-2 minutes, or until the oil is completely dissolved and the solution is clear.

-

Rationale: Vortexing provides the necessary mechanical agitation to ensure complete and homogenous dissolution of the viscous oil in the ethanol.

-

-

Sterile Filtration:

-

Action: Draw the ethanol-tocopherol solution into a sterile syringe. Attach a 0.22 µm sterile PTFE syringe filter and dispense the solution into a new, sterile amber glass vial.

-

Rationale: This step ensures the sterility of the stock solution, which is essential for its use in cell culture. A PTFE filter is recommended due to its compatibility with alcoholic solutions.

-

-

Storage and Labeling:

-

Action: Tightly cap the vial, seal with paraffin film, and label clearly with the compound name, concentration, solvent, and date of preparation. Store at 4°C, protected from light.

-

Rationale: Proper storage is crucial for maintaining the stability of the stock solution. Storage at 4°C for several months has been shown to be effective. The paraffin film provides an extra barrier against solvent evaporation and contamination.

-

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the workflow for preparing a working solution of (-)-α-tocopherol for cell culture experiments.

Caption: Antioxidant mechanism of α-Tocopherol in the cell membrane.

Recommended Working Concentrations

The optimal working concentration of (-)-α-tocopherol will vary depending on the cell type and experimental objective. The following table provides a range of concentrations reported in the literature. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

| Cell Type | Application | Working Concentration | Source |

| Ovine Embryos | Improved Cryosurvival | 100 µg/mL | [3] |

| Human Breast Cancer Cells | Proliferation Inhibition | 15 µg/mL | |

| Human Macrophages (THP-1) | Modulation of Lipid Homeostasis | 50 µM | [7] |

| Bovine Kidney Cells (MDBK) | Gene Expression Analysis | 0 - 80 µM |

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of (-)-α-tocopherol solutions for cell culture. By understanding the chemical properties of this vital antioxidant and adhering to the principles of aseptic technique and proper storage, researchers can confidently incorporate (-)-α-tocopherol into their experimental designs to investigate its diverse biological roles and enhance the quality and reproducibility of their cell-based assays.

References

- Zhang, M., et al. (2008). Addition of Alpha-Tocopherol to Culture Medium Improves the Quality and Cryosurvival of Nuclear-Transferred Ovine Embryos. Journal of Reproduction and Development, 54(5), 403-407.

- Gupta, R. B., & Fung, H. L. (1998). Solubility of Vitamin E (α-Tocopherol) and Vitamin K3 (Menadione) in Ethanol−Water Mixture.

- Al-Gharaibeh, D., et al. (2022). Differential Regulatory Effects of Cannabinoids and Vitamin E Analogs on Cellular Lipid Homeostasis and Inflammation in Human Macrophages. International Journal of Molecular Sciences, 23(23), 14757.

- Zhao, Y., et al. (2008). Alpha-Tocopherol Modulates Transcriptional Activities that Affect Essential Biological Processes in Bovine Cells. Journal of Dairy Science, 91(11), 4246-4256.

- Nural, A. S., & Azlan, A. (2014). Storage Stability of α-tocopherol Extracted from Heated and Unheated Palm Oil Mesocarp. Journal of Science and Technology, 6(1), 1-8.

- Wójcicki, K., et al. (2021). A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. Molecules, 26(8), 2253.

-

U.S. Pharmacopeia. (n.d.). Vitamin E Preparation. Retrieved from [Link]

- Tan, C. P., et al. (2018). Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends. MOJ Food Processing & Technology, 6(3), 253-258.

- Schmuck, C., et al. (2019). α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages. Molecular Nutrition & Food Research, 63(15), 1900140.

- Jain, R., et al. (2018). Chromatographic method for estimation of vitamin E from dried blood spot sample. Journal of Applied Pharmaceutical Science, 8(6), 118-123.

- Lee, G. Y., & Han, S. N. (2018). The Role of Vitamin E in Immunity. Nutrients, 10(11), 1614.

-

Wikipedia. (2023, December 29). α-Tocopherol. Retrieved from [Link]

Sources

- 1. Effect of α-tocopherol on the oxidative stability of horse oil-in-water emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Solubility of Vitamin E (α-Tocopherol) and Vitamin K3 (Menadione) in Ethanol−Water Mixture | CoLab [colab.ws]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. α-Tocopherol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for (-)-α-Tocopherol Supplementation in Rodent Studies

Introduction: The Significance of α-Tocopherol in Preclinical Research

(-)-α-Tocopherol, the most biologically active form of Vitamin E, is a critical lipophilic antioxidant that plays a pivotal role in protecting cell membranes from oxidative damage. Its investigation in rodent models is fundamental to understanding its therapeutic potential in a host of pathologies, from neurodegenerative diseases to cancer. The design of supplementation protocols for rodent studies, however, is fraught with nuance. The choice of vehicle, route of administration, and dosage can profoundly impact bioavailability and, consequently, the experimental outcome.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust and reproducible (-)-α-Tocopherol supplementation studies in rodents. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols to ensure the scientific integrity of your research.

Foundational Principles: Experimental Design Considerations

The success of any supplementation study hinges on a well-conceived experimental design. The following considerations are paramount when working with (-)-α-Tocopherol.

Defining the Research Objective: The "Why" Behind the "How"

The primary research question dictates the optimal supplementation strategy.

-

Chronic versus Acute Effects: Studies investigating long-term prophylactic effects, such as in aging or chronic disease models, are often best served by dietary supplementation . This method mimics natural intake and provides sustained, steady-state levels of α-Tocopherol. In contrast, studies examining acute effects or requiring precise temporal control of dosage are better suited for oral gavage or injection .

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of α-Tocopherol, precise dosing through oral gavage or intravenous injection is necessary to obtain accurate pharmacokinetic parameters.

-

Bypassing First-Pass Metabolism: For mechanistic studies aiming to circumvent hepatic first-pass metabolism, intraperitoneal (IP) or subcutaneous (SC) injections are the preferred routes.

Selecting the Appropriate Rodent Model

The choice of rodent strain can influence α-Tocopherol metabolism and tissue distribution. For instance, strain-specific differences in liver and brain α-Tocopherol levels have been observed between Balb/cJ and C57Bl/6J mice[1]. It is crucial to select a model that is relevant to the human condition being studied and to be aware of potential strain-specific variations in Vitamin E metabolism. For studies investigating the consequences of Vitamin E deficiency, specialized diets devoid of α-Tocopherol are required to establish a deficient state before supplementation begins[2].

Administration Routes: A Comparative Analysis and Rationale

The selection of an administration route is a critical decision that directly impacts the bioavailability and physiological response to (-)-α-Tocopherol.

| Administration Route | Primary Application | Advantages | Disadvantages |

| Dietary Supplementation | Chronic studies, long-term prophylaxis | Mimics natural intake, non-invasive, maintains steady-state levels | Less precise dosage control, potential for altered food intake, time-consuming to achieve target tissue concentrations |

| Oral Gavage | Acute studies, pharmacokinetic studies | Precise dosage, controlled timing of administration | Stressful for animals, risk of administration error (e.g., esophageal rupture), subject to first-pass metabolism |

| Intraperitoneal (IP) Injection | Mechanistic studies, bypassing first-pass metabolism | Rapid absorption, avoids first-pass metabolism | Potential for injection into abdominal organs, can cause peritoneal irritation |

| Subcutaneous (SC) Injection | Sustained release, bypassing first-pass metabolism | Slower, more sustained absorption compared to IP, less stressful than IP | Slower onset of action, potential for local tissue reaction, limited volume of administration |

Experimental Workflow: Choosing the Right Path

The following diagram illustrates a decision-making workflow for selecting the appropriate administration route.

Caption: Decision tree for selecting an administration route.

Detailed Protocols and Methodologies

The following section provides step-by-step protocols for the preparation and administration of (-)-α-Tocopherol.

Preparation of (-)-α-Tocopherol Formulations

Due to its lipophilic nature, (-)-α-Tocopherol requires a suitable vehicle for administration, particularly for oral gavage and injection.

Vehicle Selection:

-

Oils: Corn oil, sesame oil, and olive oil are common vehicles for hydrophobic compounds like α-Tocopherol[1]. It is imperative to use high-quality, fresh oil to minimize pre-existing lipid peroxides.

-

Aqueous Suspensions: For some applications, a suspension can be prepared using agents like 0.5% or 1% w/v carboxymethyl cellulose (CMC) or 0.5% w/v methylcellulose (MC)[1].

Protocol 1: Preparation of (-)-α-Tocopherol in Corn Oil for Oral Gavage

-

Materials:

-

(-)-α-Tocopherol (high purity)

-

Corn oil (sterile, filtered)

-

Glass vial

-

Magnetic stirrer and stir bar

-

Weighing scale

-

-

Procedure:

-

Calculate the required amount of (-)-α-Tocopherol and corn oil based on the desired concentration and final volume.

-

In a sterile glass vial, add the calculated volume of corn oil.

-

Place the vial on a magnetic stirrer and add the stir bar.

-

Slowly add the weighed (-)-α-Tocopherol to the corn oil while stirring.

-

Continue stirring until the α-Tocopherol is completely dissolved. Gentle warming (to no more than 40°C) can aid dissolution.

-

Store the solution protected from light at 4°C. It is recommended to prepare fresh solutions weekly to minimize oxidation.

-

Administration Protocols

Protocol 2: Oral Gavage in Mice

-

Materials:

-

Prepared (-)-α-Tocopherol formulation

-

Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inch, ball-tipped)

-

Syringe (1 ml)

-

-

Procedure:

-

Accurately draw up the calculated dose of the α-Tocopherol formulation into the syringe.

-

Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

-

The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly dispense the solution.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 3: Intraperitoneal (IP) Injection in Rats

-

Materials:

-

Prepared (-)-α-Tocopherol formulation (sterile)

-

Sterile syringe (1-3 ml)

-

Sterile needle (23-25 gauge)

-

70% ethanol

-

-

Procedure:

-

Draw up the calculated dose into the sterile syringe.

-

Restrain the rat, tilting it slightly with the head downwards to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum[3].

-

Clean the injection site with 70% ethanol.

-

Insert the needle at a 45-degree angle into the peritoneal cavity[4].

-

Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and return the rat to its cage.

-

Protocol 4: Subcutaneous (SC) Injection in Mice

-

Materials:

-

Prepared (-)-α-Tocopherol formulation (sterile)

-

Sterile syringe (0.5-1 ml)

-

Sterile needle (25-27 gauge)

-

-

Procedure:

-

Draw up the calculated dose into the sterile syringe.

-

Grasp the loose skin over the shoulders to form a "tent".

-

Insert the needle into the base of the tented skin at a shallow angle[5][6].

-

Aspirate to ensure you have not entered a blood vessel.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and return the mouse to its cage.

-

Dosage Determination and Considerations

Dosage will vary significantly based on the research question, rodent model, and administration route.

| Study Type | Species | Dosage Range | Administration Route | Reference |

| High-Dose Supplementation | Mouse | 5, 10, 20 g/kg diet | Dietary | [1] |

| Neuroprotection | Rat | 150 mg/kg | Oral | [7] |

| Xenobiotic Response | Rat | 100 mg/kg | IP or SC Injection | [5] |

| Premature Aging Model | Mouse | 75 - 375 mg/kg feed | Dietary | [8] |

It is crucial to perform pilot studies to determine the optimal dose for your specific experimental paradigm. High doses of α-Tocopherol have been shown to potentially induce adverse effects, so careful monitoring of animal health is essential[6].

Verification of Supplementation Efficacy: Analytical Methods

To validate the effectiveness of the supplementation protocol, it is essential to measure α-Tocopherol levels in plasma and target tissues.

Sample Collection and Preparation

-

Blood Collection: Collect blood via appropriate methods (e.g., cardiac puncture, tail vein) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

-

Tissue Collection: Perfuse animals with saline to remove blood from tissues. Excise target tissues, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 5: Tissue Homogenization

-

Materials:

-

Frozen tissue sample

-

Homogenization buffer (e.g., PBS)

-

Homogenizer (e.g., bead beater, Potter-Elvehjem)

-

-

Procedure:

-

Weigh the frozen tissue.

-